Field: Environmental Science
Application: This study estimates the uptake levels of DDT and its degradation products (i.e. o,p′-DDE and p,p′-DDE) by crop-specific models (e.g.
Methods: The researchers used modeling as an alternative method to estimate the environmental relevant levels of the contaminants.
Results: The predicted accumulation levels of DDT and its degradation products were found mainly in leafy vegetables, roots, cereals, and potato.
Field: Molecular Toxicology
Application: The study aimed to evaluate the levels of DDT and its degradation products (i.e.
Results: One sequence with the highest fluorescence response with o,p′-DDT, designated DDT_13, was chosen for further characterization.
Field: Chemistry
Results: The phenyl chlorothioformate (PhSCOCl) and phenyl chlorothionoformate (PhOCSCl) react at remarkably similar rates in a given solvent.
Application: This study evaluates the electronic effects in the solvolyses of p-methylphenyl and p-chlorophenyl chlorothionoformate esters.
Field: Analytical Chemistry
Application: O-p-Chlorophenyl chlorothioformate can be analyzed by this reverse phase (RP) HPLC method with simple conditions.
Methods: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.
Results: This method allows for the separation of O-p-Chlorophenyl chlorothioformate on Newcrom R1 HPLC.
4-Chlorophenyl chlorothionoformate is an organosulfur compound characterized by the presence of a chlorothionoformate functional group attached to a 4-chlorophenyl moiety. It is a light yellow to amber liquid with a distinctive chemical structure that includes a chlorine atom and a thionoformate group, which contributes to its reactivity and potential applications in organic synthesis. The general formula can be represented as C7H6ClO2S.
4-Chlorophenyl chlorothionoformate exhibits notable reactivity, particularly with tertiary amines. The compound reacts rapidly at room temperature, typically yielding thiocarbamates and alkyl chlorides. This reaction pathway involves the formation of an ammonium salt followed by the cleavage of the alkyl group, resulting in secondary amine salts upon hydrolysis with water .
The mechanism of these reactions can be described as follows:
The synthesis of 4-chlorophenyl chlorothionoformate can be achieved through several methods, including:
4-Chlorophenyl chlorothionoformate finds applications primarily in organic synthesis and medicinal chemistry:
Studies on 4-chlorophenyl chlorothionoformate's interactions reveal its behavior in different solvent systems. Research indicates that it undergoes solvolysis via bimolecular addition-elimination and unimolecular ionization mechanisms, depending on solvent polarity and nucleophilicity . This versatility makes it valuable for exploring reaction dynamics in organic chemistry.
Several compounds share structural similarities with 4-chlorophenyl chlorothionoformate, including:
Compound Name | Structure | Key Characteristics |
---|---|---|
Phenyl chloroformate | C6H5OCOCl | Commonly used in organic synthesis; less reactive than chlorothionoformates. |
p-Tolyl chlorothionoformate | C7H7ClO2S | Similar reactivity; used in aminolysis reactions. |
o-Nitrophenyl chlorothionoformate | C6H4ClN(O2)O2S | Exhibits rapid reactivity with amines; used for specific dealkylation processes. |
What distinguishes 4-chlorophenyl chlorothionoformate from other similar compounds is its enhanced reactivity towards tertiary amines compared to traditional chloroformates and its ability to facilitate selective dealkylation under mild conditions . Its unique electronic properties due to the presence of the chlorine substituent contribute to its effectiveness as a reagent in various chemical transformations.
4-Chlorophenyl chlorothionoformate exhibits a well-defined chemical identity characterized by systematic nomenclature conventions established through international chemical databases. The compound bears the Chemical Abstracts Service registry number 937-64-4 and conforms to the molecular formula C₇H₄Cl₂OS with a precise molecular weight of 207.08 daltons. The International Union of Pure and Applied Chemistry designation for this compound is O-(4-chlorophenyl) carbonochloridothioate, reflecting its structural composition as a thionoformate ester derivative. Alternative nomenclature systems recognize this compound through various synonymous designations including 4-chlorophenyl chlorothioformate, O-(4-chlorophenyl) chloromethanethioate, and chlorothioformic acid O-(4-chlorophenyl) ester. The European Inventory of Existing Commercial Chemical Substances assigns the identifier 213-334-9 to this compound, facilitating regulatory compliance and commercial distribution.
The historical trajectory of 4-chlorophenyl chlorothionoformate development reflects broader advances in organosulfur chemistry and selective reagent design. Early investigations into chlorothionoformate chemistry established fundamental reactivity principles that guided subsequent synthetic applications, particularly in the context of amine dealkylation methodologies. Comparative studies with conventional chloroformate reagents revealed superior reaction kinetics and enhanced selectivity profiles, prompting expanded investigation into structural variations and mechanistic pathways. Research conducted throughout the early 2000s demonstrated significant advantages in reaction rate acceleration, with chlorothionoformate derivatives exhibiting enhanced reactivity toward tertiary amine substrates under ambient temperature conditions.
The evolution of site-selective catalysis methodologies incorporated 4-chlorophenyl chlorothionoformate as a key reagent for phenyl thionoformate transfer reactions. Pioneering work in 2008 established the compound's utility in peptide-embedded imidazole catalytic systems, enabling regioselective deoxygenation of polyol substrates with unprecedented control over product distribution. These investigations revealed that reaction rate enhancements and improved yields could be achieved through careful selection of co-catalysts, particularly iron(III) chloride systems that modulated the electronic environment of the reactive center. The development of one-pot synthetic protocols represented a significant advancement in operational efficiency, reducing synthetic complexity while maintaining high conversion rates and product selectivity.
Mechanistic investigations into solvolysis behavior provided fundamental insights into the electronic and steric factors governing chlorothionoformate reactivity. Correlation studies using the extended Grunwald-Winstein equation revealed remarkable similarities between phenyl chlorothionoformate and phenyl chlorothioformate solvolysis rates, suggesting analogous mechanistic pathways despite structural differences. These findings established theoretical frameworks for predicting reactivity patterns and optimizing reaction conditions for specific synthetic targets. The systematic investigation of structure-activity relationships contributed to the rational design of improved chlorothionoformate reagents with enhanced selectivity and broader substrate scope.
4-Chlorophenyl chlorothionoformate occupies a central position in thiocarbamate chemistry through its capacity to facilitate rapid and selective transformations of tertiary amine substrates. The compound demonstrates exceptional reactivity toward unhindered tertiary aliphatic amines, achieving complete conversion within minutes at room temperature to generate thiocarbamate intermediates. Subsequent treatment of these intermediate species with dimethyl sulfate followed by aqueous hydrolysis provides efficient access to secondary amine salt products with excellent yields and minimal side product formation. The selectivity profile for alkyl group cleavage follows a well-defined hierarchy, with benzyl groups exhibiting the highest reactivity, followed by tert-butyl, allyl, and methyl substituents in decreasing order of reactivity.
Comparative analyses with structurally related reagents reveal distinct selectivity patterns that reflect both electronic and steric influences on the reaction mechanism. When 2,4,6-tribromophenyl chlorothionoformate serves as the dealkylating agent, the selectivity order shifts to benzyl > allyl > tert-butyl > methyl, demonstrating the profound impact of reagent sterics on product distribution. These observations indicate that careful reagent selection enables predictable control over regioselectivity in complex molecular systems. The exclusive debenzylation observed with N-allyl-N-methylbenzylamine substrates exemplifies the high degree of selectivity achievable through appropriate reagent choice, facilitating synthetic strategies that require preservation of specific functional groups.
Thioester formation represents another significant application domain for 4-chlorophenyl chlorothionoformate, particularly in the context of direct oxidation protocols leading to sulfinate ester products. Recent investigations have demonstrated that thioesters generated through copper-catalyzed carbon-sulfur bond formation can undergo efficient oxidation using N-bromosuccinimide to yield sulfinate esters without overoxidation to sulfonate derivatives. The electronic properties of the aromatic substituents significantly influence both the initial thioester formation and subsequent oxidation behavior, with electron-withdrawing groups generally facilitating the transformation while maintaining selectivity for the desired oxidation state. These methodologies provide valuable synthetic routes to functionalized sulfinate esters from readily available aryl iodide starting materials, expanding the scope of accessible target structures.
The mechanistic pathway for thiocarbamate formation proceeds through initial nucleophilic attack of the tertiary amine on the electrophilic carbon center of the chlorothionoformate group, generating a quaternary ammonium intermediate. Subsequent alkyl group departure occurs through either unimolecular or bimolecular pathways depending on the stability of the leaving group, with benzylic and allylic systems favoring carbocation-mediated processes. The resulting thiocarbamate products exhibit enhanced stability compared to their oxygen analogs, facilitating purification and subsequent transformations without decomposition. This stability advantage proves particularly valuable in multi-step synthetic sequences where intermediate storage or purification becomes necessary for achieving optimal overall yields.
Corrosive;Irritant